molecular formula C18H23N5O2 B6042630 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea

1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea

Cat. No.: B6042630
M. Wt: 341.4 g/mol
InChI Key: HVBPRVWFIGCJRT-UHFFFAOYSA-N
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Description

1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea is a synthetic organic compound that features a triazole ring and a spirocyclic structure. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a hydrazine derivative and a nitrile.

    Introduction of the Benzyl Group: This step may involve a benzylation reaction using benzyl halides in the presence of a base.

    Formation of the Spirocyclic Structure: This can be synthesized through a spirocyclization reaction involving a suitable precursor.

    Urea Formation: The final step involves the reaction of the triazole and spirocyclic intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the triazole or spirocyclic moieties, while reduction could lead to reduced forms of these groups.

Scientific Research Applications

1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea would depend on its specific biological or chemical activity. Generally, compounds with triazole rings can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

The uniqueness of 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea lies in its combination of a triazole ring and a spirocyclic structure, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17(19-14-11-18(25-12-14)8-4-5-9-18)21-16-20-15(22-23-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBPRVWFIGCJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)NC(=O)NC3=NNC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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